

2-Benzoylbenzoic acid CAS number and properties

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Compound of Interest

Compound Name: 2-Benzoylbenzoic Acid

Cat. No.: B160740

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An In-depth Technical Guide to 2-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzoylbenzoic acid**, a versatile organic compound with significant applications in organic synthesis, materials science, and pharmacology. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, and its role in various chemical and biological processes.

Chemical Identity and Properties

2-Benzoylbenzoic acid, also known as o-Benzoylbenzoic acid or 2-Carboxybenzophenone, is an aromatic carboxylic acid.^[1] Its structure features a benzoic acid scaffold substituted with a benzoyl group at the ortho position.

Table 1: Chemical Identifiers for **2-Benzoylbenzoic Acid**

Identifier	Value
CAS Number	85-52-9[1][2][3]
Molecular Formula	C ₁₄ H ₁₀ O ₃ [1][2][3]
Molecular Weight	226.23 g/mol [2][4]
IUPAC Name	2-benzoylbenzoic acid[5][6]
Synonyms	o-Benzoylbenzoic acid, Benzophenone-2-carboxylic acid, 2-Carboxybenzophenone[1][5][7]
InChI Key	FGTYTUFKXYPTML-UHFFFAOYSA-N[1][8]
SMILES	<chem>C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O</chem> [1][3]

Table 2: Physical and Chemical Properties of **2-Benzoylbenzoic Acid**

Property	Value
Appearance	White to off-white or slightly beige crystalline powder.[1][2][9]
Melting Point	126-129 °C[5][8]
Boiling Point	395.30 °C (approx. 668.5 K)[6]
Density	~1.29 g/cm ³ [6]
Solubility	Sparingly soluble in water.[1][6][7] Soluble in organic solvents such as ethanol, ether, acetone, and hot benzene.[1][6][8][9]
pKa	3.54 (at 25°C)[8]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most common industrial and laboratory synthesis of **2-Benzoylbenzoic acid** is the Friedel-Crafts acylation of benzene with phthalic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl_3).^{[2][10][11][12]}

Reagents:

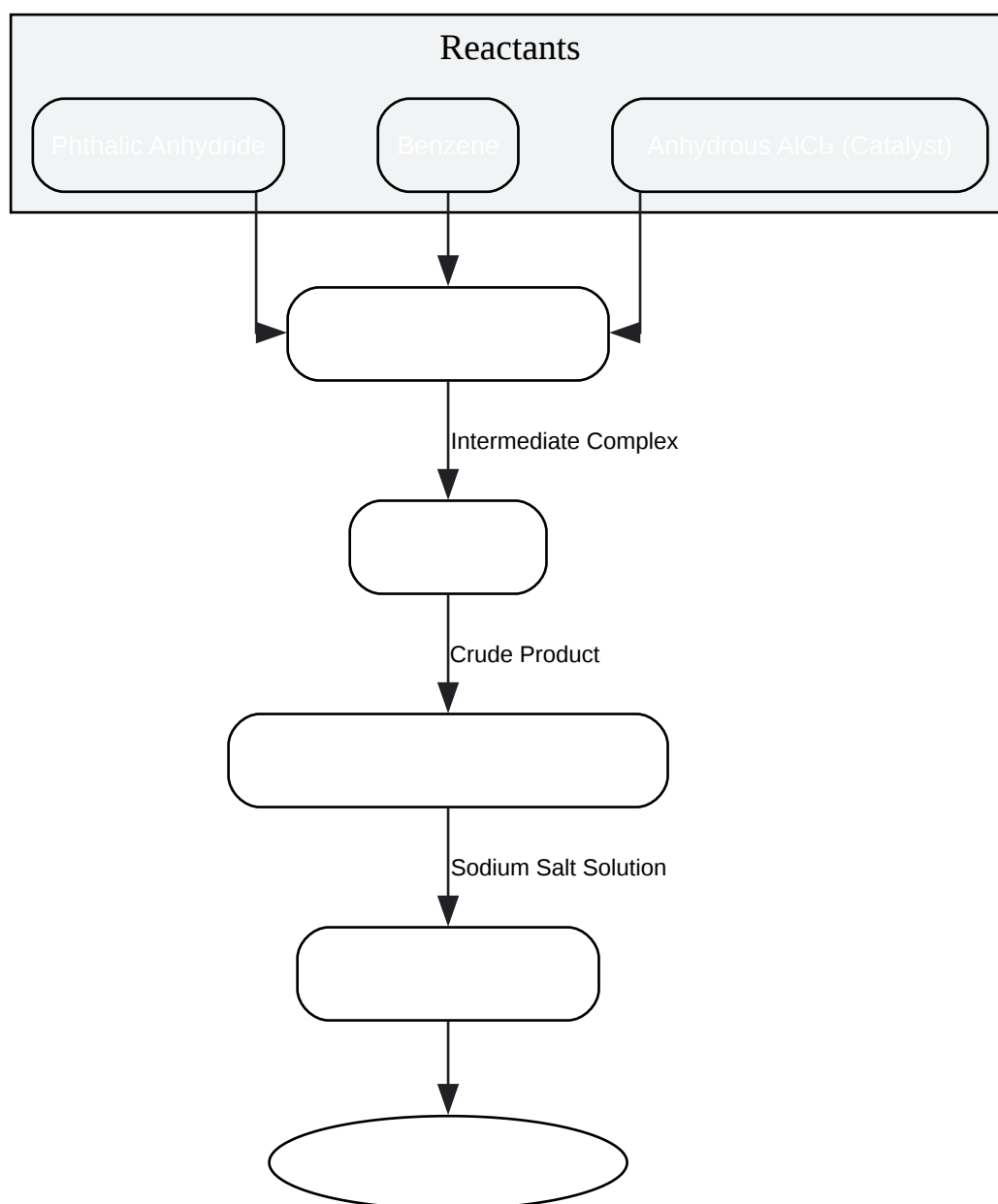
- Phthalic anhydride
- Benzene (thiophene-free)
- Anhydrous aluminum chloride (AlCl_3)
- Concentrated Hydrochloric Acid (HCl)
- 10% Sodium Carbonate (Na_2CO_3) solution
- Activated charcoal

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a condenser and a gas trap (to absorb evolved HCl), add 15g of phthalic anhydride and 75 ml of thiophene-free benzene.^[13] Cool the flask in an ice bath until the benzene begins to crystallize.^[13]
- **Catalyst Addition:** Carefully add 30g of anhydrous aluminum chloride in portions.^[13]
- **Reaction Initiation:** Remove the flask from the ice bath. The reaction may start spontaneously, evidenced by the evolution of HCl gas. Gentle warming may be required.^[13] If the reaction becomes too vigorous, moderate it by cooling with the ice bath.^[13]
- **Workup:** Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 30 minutes to ensure completion.^[12] Cool the flask and carefully add water dropwise to decompose the aluminum chloride complex, followed by 25ml of concentrated HCl to dissolve the aluminum salts.^[9]
- **Purification:** Remove excess benzene via steam distillation.^{[9][13]} The crude product will remain as an oil or solid. Dissolve the crude product in a 10% sodium carbonate solution, treat with activated charcoal to decolorize, and filter while hot.^{[9][13]}

- Precipitation: Cool the filtrate and acidify with concentrated HCl to precipitate the **2-Benzoylbenzoic acid**.^{[9][13]} The product may initially separate as an oil but will solidify upon stirring and cooling.^[13]
- Final Purification: Collect the solid by filtration. For anhydrous, pure product, recrystallization is recommended.^[2]

Diagram 1: Synthesis Workflow of **2-Benzoylbenzoic Acid**



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Caption: Friedel-Crafts synthesis of **2-Benzoylbenzoic acid**.

Purification by Recrystallization

Protocol:

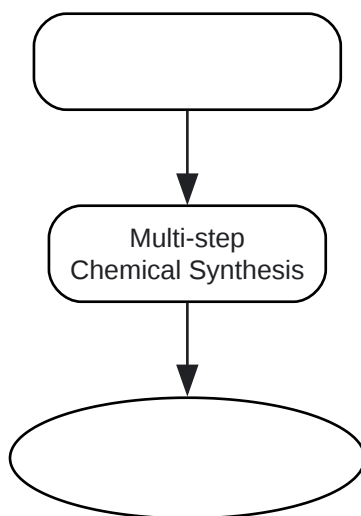
- Dissolve the crude **2-Benzoylbenzoic acid** in a minimal amount of hot toluene.
- Add petroleum ether dropwise until a slight turbidity persists.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified crystals under low vacuum at 80°C.[2] Alternative solvents for recrystallization include benzene or cyclohexane.[2]

Applications in Drug Development and Industry

2-Benzoylbenzoic acid is a key starting material and intermediate in the synthesis of various commercial products.

- **Pharmaceuticals:** It serves as a precursor for the synthesis of several active pharmaceutical ingredients (APIs), including antihistamines like Cetirizine and nonsteroidal anti-inflammatory drugs (NSAIDs).[7][11][12]
- **Dye Industry:** It is a major raw material for producing anthraquinone and its derivatives, which are used as dyes.[9]
- **Polymer Chemistry:** The compound and its derivatives act as photoinitiators for UV-cured coatings and adhesives.[1][6][11] It can also be used as a UV stabilizer in polymers to prevent degradation.[12]

Diagram 2: Role as a Pharmaceutical Intermediate



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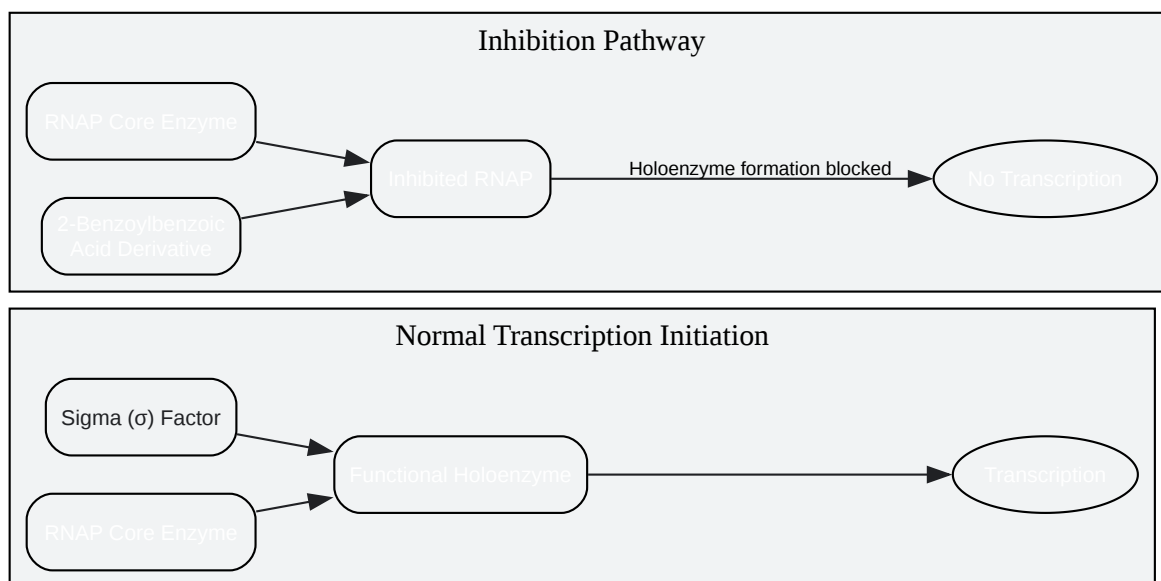
Caption: Synthesis pathway from **2-Benzoylbenzoic acid** to APIs.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of **2-Benzoylbenzoic acid** derivatives in antimicrobial drug discovery. These compounds can act as inhibitors of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.^[14] This interaction is critical for the initiation of transcription, and its inhibition effectively halts bacterial growth.^[14]

The mechanism involves the derivative mimicking the sigma factor at its primary binding site on the RNAP, thus preventing the formation of the functional holoenzyme.^[14] This makes it a promising, underutilized target for developing new antibiotics.^[14] Additionally, **2-Benzoylbenzoic acid** is used as a reagent in the synthesis of BzATP Triethylammonium Salt, which is a selective P2X purinergic agonist.^[2]

Diagram 3: Inhibition of Bacterial Transcription Initiation



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